Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate
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Overview
Description
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is a chemical compound that belongs to the class of fatty acid esters It is characterized by a long aliphatic chain with an ester functional group and an amino group substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate typically involves the esterification of hexadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl hexadecanoate is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl hexadecanoate: Lacks the amino and ethoxy groups, making it less reactive.
Ethyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Hexadecanoic acid: The parent fatty acid without esterification or amino substitution.
Uniqueness
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester and an amino group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
908859-29-0 |
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Molecular Formula |
C21H41NO4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate |
InChI |
InChI=1S/C21H41NO4/c1-3-26-21(24)19-22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-20(23)25-2/h22H,3-19H2,1-2H3 |
InChI Key |
MOQPCMGMMLYEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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